molecular formula C22H18ClN3O3S2 B2440122 N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1790193-92-8

N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2440122
CAS No.: 1790193-92-8
M. Wt: 471.97
InChI Key: PLNXXLIMBQQQGT-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H18ClN3O3S2 and its molecular weight is 471.97. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has explored the anticancer properties of thieno[3,2-d]pyrimidine derivatives. Hafez and El-Gazzar (2017) synthesized various derivatives showing potent anticancer activity against several human cancer cell lines, including breast, cervical, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017). Similarly, Al-Sanea et al. (2020) designed and synthesized pyrazolylacetamide derivatives, evaluating their in vitro cytotoxic activity against cancer cell lines (Al-Sanea et al., 2020).

Antimicrobial Properties

Several studies have reported the antimicrobial efficacy of thieno[3,2-d]pyrimidine derivatives. Kerru et al. (2019) synthesized N-substituted phenyl thienopyrimidine derivatives exhibiting significant antimicrobial activity against various bacterial and fungal strains (Kerru et al., 2019). Hossan et al. (2012) also synthesized pyrimidinone derivatives fused with thiophene rings, showing good antibacterial and antifungal activities (Hossan et al., 2012).

Enzyme Inhibition for Cardiovascular Diseases

The thiouracil derivative PF-06282999, a structural relative, is an irreversible inactivator of myeloperoxidase, under clinical trials for cardiovascular diseases. Dong et al. (2016) described its pharmacokinetics and disposition across animals and humans, highlighting its potential therapeutic applications (Dong et al., 2016).

Anticonvulsant Properties

Severina et al. (2020) studied the anticonvulsant activities of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, highlighting their potential as anticonvulsants (Severina et al., 2020).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S2/c1-29-16-8-6-15(7-9-16)26-21(28)20-18(10-11-30-20)25-22(26)31-13-19(27)24-12-14-4-2-3-5-17(14)23/h2-11H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNXXLIMBQQQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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